4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one
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Overview
Description
4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purin core, followed by the introduction of the hydroxy, methoxypropyl, methyl, and phenyl groups through various substitution and addition reactions. Common reagents used in these reactions include alkyl halides, phenols, and methoxypropylamines under controlled conditions such as specific temperatures, pH levels, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the imidazo[2,1-f]purin core.
Substitution: The methoxypropyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-methoxyphenylpropane
- 2-methoxy-4-propylphenol
- 1-methyl-7-phenylimidazo[2,1-f]purin-2(8H)-one
Uniqueness
4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one is unique due to its combination of functional groups and the imidazo[2,1-f]purin core. This structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-(3-methoxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-21-15-14(16(24)20-18(21)25)23-11-13(12-7-4-3-5-8-12)22(17(23)19-15)9-6-10-26-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONBYXPUPUZTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCCOC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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